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Compound Name:
(4-Bromomethyl-piperidin-1-yl)-

phenyl-methanone

CAS No.: 861021-47-8

Cat. No.: B1372537

Get Quote

In the landscape of medicinal chemistry, certain molecular frameworks repeatedly emerge

across a spectrum of therapeutic targets, earning them the designation of "privileged

structures." The benzoylpiperidine core, chemically known as phenyl(piperidin-4-yl)methanone,

stands as a testament to this concept. Its remarkable versatility is rooted in a combination of

metabolic stability, synthetic accessibility, and the capacity for precise, multi-vector structural

modifications.[1][2] This scaffold serves not merely as an inert skeleton but as an active

participant in molecular recognition, often acting as a bioisosteric replacement for the

piperazine ring, where its carbonyl group can introduce critical new hydrogen bonding

interactions with biological targets.[1][3]

This guide provides an in-depth exploration of the benzoylpiperidine scaffold, moving beyond a

simple catalog of its applications. We will dissect the synthetic strategies that grant access to

this core, analyze the nuanced structure-activity relationships (SAR) that govern its biological

effects, and examine its successful application in developing modulators for a diverse array of

protein targets, from G-protein coupled receptors and transporters in the central nervous

system to key enzymes in oncology.
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Part 1: Synthesis of the Benzoylpiperidine Core: A
Tale of Two Strategies
The synthetic tractability of the benzoylpiperidine fragment is a primary driver of its widespread

use in drug discovery.[3] The methodologies are generally robust, employing cost-effective

reagents and leading to high yields. The construction of complex derivatives can be broadly

categorized into two strategic approaches, which are conceptually illustrated in the workflow

below.

Strategy A: Functionalization of a Pre-formed Core
The most prevalent and direct approach involves utilizing a commercially available, pre-formed

benzoylpiperidine, typically as a hydrochloride salt. This strategy treats the scaffold as a

foundational building block. The exposed secondary amine of the piperidine ring serves as a

versatile nucleophilic handle for a variety of subsequent reactions. These include:

N-Alkylation: Reaction with alkyl halides or tosylates to introduce diverse substituents on the

piperidine nitrogen.

Amide Condensation: Coupling with carboxylic acids or acyl chlorides to form amide

linkages.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing

agent.

This approach is highly modular, allowing for the rapid generation of large libraries of

analogues for SAR studies by varying the reactants in the final functionalization step.[1][2]

Strategy B: Construction of the Benzoyl Moiety
An alternative strategy involves constructing the benzoyl group onto a pre-existing piperidine

ring, typically starting from piperidine-4-carboxylic acid (isonipecotic acid). This route offers

greater control over the constitution of both the piperidine and the aromatic ring. A typical

sequence involves:

N-Protection: The piperidine nitrogen is first protected, commonly with a Boc (tert-

butyloxycarbonyl) or Ac (acetyl) group, to prevent side reactions.[1]
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Acid Activation: The carboxylic acid is activated, for instance, by conversion to an acid

chloride (using reagents like SOCl₂ or (COCl)₂) or a Weinreb amide.[1][4]

Carbon-Carbon Bond Formation: The activated intermediate is then reacted with an

appropriate aromatic nucleophile. This can be achieved via:

Friedel-Crafts Acylation: The acid chloride reacts with an aromatic ring (e.g., benzene or a

substituted derivative) in the presence of a Lewis acid catalyst like AlCl₃.[1][4]

Reaction with Organometallics: A Weinreb amide intermediate reacts cleanly with Grignard

(ArMgBr) or organolithium (ArLi) reagents to yield the ketone without over-addition.[1][4]

Deprotection: The final step involves the removal of the N-protecting group to yield the

desired benzoylpiperidine core.

This strategy is particularly valuable when the desired substitution pattern on the benzoyl ring

is not commercially available on a pre-formed scaffold.
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Caption: General Synthetic Workflows for Benzoylpiperidine Derivatives.

Part 2: Therapeutic Applications & Mechanistic
Insights
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The benzoylpiperidine scaffold has been successfully exploited to generate potent and

selective modulators for a wide range of biological targets. This section explores its application

in several key therapeutic areas, delving into the pharmacology and structure-activity

relationships that define their utility.

Central Nervous System (CNS) Disorders
The neuropharmacological landscape is rich with examples of benzoylpiperidine derivatives,

particularly in the treatment of psychosis and attention-deficit/hyperactivity disorder (ADHD).

The benzoylpiperidine motif is a cornerstone of atypical antipsychotic drug design, largely due

to its presence in the potent 5-HT₂A serotonin receptor antagonists ketanserin and altanserin.

[1][3] The "atypical" profile of these drugs is often attributed to a higher affinity for 5-HT₂A

receptors relative to dopamine D₂ receptors, a balance that can be finely tuned through

structural modifications of the scaffold.

Mechanism of Action: Atypical antipsychotics achieve their therapeutic effect by antagonizing

D₂ receptors in the mesolimbic pathway, which alleviates the "positive" symptoms of

schizophrenia (e.g., hallucinations). Simultaneously, their potent 5-HT₂A antagonism in the

mesocortical pathway is thought to increase dopamine release, potentially mitigating

"negative" symptoms (e.g., apathy) and reducing the risk of extrapyramidal side effects

associated with older, D₂-centric antipsychotics.

Structure-Activity Relationship (SAR): Research has shown that substituents on both the

piperidine nitrogen and the benzoyl ring dictate receptor affinity and selectivity. For instance,

a series of derivatives identified compounds 31 and 33 as highly potent and selective 5-HT₂A

ligands.[1][2] Conversely, compound 32 from the same series acted as a mixed 5-HT₂A/D₂

ligand, demonstrating how subtle structural changes can shift the pharmacological profile.[2]
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Compound Target(s) Potency (IC₅₀)
Selectivity
Profile

Reference

31 5-HT₂A 1.1 nM
Highly selective

for 5-HT₂A
[1][2]

33 5-HT₂A 2.4 nM
Highly selective

for 5-HT₂A
[1][2]

32 5-HT₂A, D₂ 6.0 nM, 12 nM
Mixed 5-HT₂A /

D₂ Ligand
[2]

2-(Benzoyl)piperidine derivatives have emerged as a novel class of potent and selective

inhibitors of the human dopamine transporter (hDAT).[5] These compounds are structural

hybrids of the ADHD medication methylphenidate and the synthetic cathinone pentedrone.[5]

Mechanism of Action: DAT is a presynaptic protein responsible for the reuptake of dopamine

from the synaptic cleft, thereby terminating its signal. Inhibitors like methylphenidate and its

benzoylpiperidine analogues block this transporter.[6] This blockage leads to an increase in

the concentration and duration of dopamine in the synapse, enhancing dopaminergic

neurotransmission in brain regions associated with attention and executive function, such as

the prefrontal cortex.

SAR Insights: The potency of these inhibitors is highly sensitive to the electronic properties

of the benzoyl ring. The introduction of strong electron-withdrawing substituents, such as in

the 3,4-dichloro analogue, significantly enhances binding affinity at DAT.[5] Furthermore,

modifications to the N-benzyl portion of related scaffolds have been shown to be critical for

tuning selectivity for DAT over the serotonin transporter (SERT).[7][8]
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Caption: Mechanism of Dopamine Transporter (DAT) Inhibition.

Pain Management: Dual-Target Opioid Ligands
In the quest for safer and more effective analgesics, researchers have turned to multi-target

approaches to minimize the severe side effects associated with traditional opioids.

Benzylpiperidine derivatives have been successfully designed as dual-acting ligands for the µ-

opioid receptor (MOR) and the sigma-1 receptor (σ₁R).[9]

Mechanism of Action & Rationale: MOR agonists are the gold standard for severe pain relief,

but their activation also leads to respiratory depression, constipation, and addiction, effects

often linked to the β-arrestin signaling pathway.[10][11] The σ₁R is a unique chaperone

protein that can modulate the function of other receptors, including MOR. Antagonism at σ₁R

has been shown to potentiate MOR-mediated analgesia while potentially mitigating some of

its adverse effects.[9][12] By combining MOR agonism with σ₁R antagonism in a single

molecule, the goal is to achieve a synergistic analgesic effect with an improved safety profile.

Lead Compound: Compound 52 emerged from this research as a promising candidate,

displaying high affinity for both targets and potent antinociceptive effects in multiple animal

models of pain.[9] Crucially, it exhibited fewer MOR-related side effects (constipation,

hyperlocomotion, physical dependence) compared to oxycodone.[9]
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Caption: Biased Agonism at the µ-Opioid Receptor (MOR).

Compound Target Affinity (Kᵢ)
Therapeutic
Effect

Reference

52 MOR 56.4 nM

Potent

antinociception in

multiple pain

models

[9]

σ₁R 11.0 nM

Reduced opioid-

related side

effects

[9]

Oncology: Targeting Lipid Metabolism
The benzoylpiperidine scaffold has also been applied to the development of novel anti-cancer

agents, most notably as inhibitors of monoacylglycerol lipase (MAGL).

Mechanism of Action: MAGL is a serine hydrolase that plays a key role in lipid metabolism by

breaking down the endocannabinoid 2-arachidonoylglycerol (2-AG).[13] In many aggressive

cancers, MAGL is overexpressed, where it provides a steady supply of free fatty acids that

fuel tumor growth and progression.[14] By inhibiting MAGL, benzoylpiperidine derivatives
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aim to starve cancer cells of these essential building blocks and pro-tumorigenic signaling

molecules.

SAR and Lead Compound: The development of MAGL inhibitors has involved careful

optimization of substituents on a core scaffold. The addition of an isopropyl group to the

benzoyl moiety and a fluorine atom to an adjacent phenolic ring led to a highly potent

reversible inhibitor with an IC₅₀ of 80 nM.[1] Further work led to the identification of derivative

13, which not only showed potent and selective MAGL inhibition but also induced apoptosis

and reduced cell migration in pancreatic cancer cell cultures.[15] This compound also acted

synergistically with the standard chemotherapeutic drug gemcitabine, highlighting its

potential in combination therapies.[14][15]

Compound Target Potency (IC₅₀)
Therapeutic
Application

Reference

20 MAGL 80 nM
Reversible

MAGL Inhibition
[1]

13 MAGL
Potent &

Selective

Pancreatic

Cancer
[14][15]

Alzheimer's Disease: Acetylcholinesterase (AChE)
Inhibition
The cholinergic hypothesis of Alzheimer's disease posits that cognitive decline is linked to a

deficit in the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) inhibitors are a

frontline treatment.

Mechanism of Action: AChE is the enzyme responsible for breaking down acetylcholine in

the synaptic cleft. By inhibiting AChE, these drugs increase the levels and duration of action

of acetylcholine, enhancing cholinergic neurotransmission and providing symptomatic relief

for cognitive decline.

SAR Insights: A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were

investigated as AChE inhibitors. SAR studies revealed that the basicity of the piperidine

nitrogen is critical for activity.[16] Furthermore, introducing bulky substituents at the para-
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position of the benzoyl group and alkylating the amide nitrogen dramatically enhanced

inhibitory potency.[16] This culminated in the discovery of compound 21, an exceptionally

potent AChE inhibitor with an IC₅₀ of just 0.56 nM and over 18,000-fold selectivity against the

related enzyme butyrylcholinesterase (BuChE).[16]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.

Contact
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